1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

Silver(I) complexes Antimicrobial Anticancer

Researchers needing 5-substituted-1,10-phenanthroline ligands face multi-step syntheses under harsh electrophilic conditions. This strained 5,6-epoxide solves this through single-step ring-opening with amines, thiols, alcohols, or carbon nucleophiles under mild conditions. • Direct one-step access to 5-substituted & 5,6-disubstituted phenanthroline ligands without in-house epoxidation optimization • Enables chiral ligand synthesis via Yb(OTf)₃-catalyzed alcoholysis + lipase-mediated enzymatic resolution (up to 99% ee, E-values up to 200) • Commercially available at ≥98% purity; long-term storage at 2-8°C supports parallel library synthesis and hit-to-lead metallodrug discovery

Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
CAS No. 65115-91-5
Cat. No. B1203051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline
CAS65115-91-5
Synonyms1,10-phenanthroline 5,6-oxide
Molecular FormulaC12H8N2O
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1
InChIInChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H
InChIKeyGGQHROHZSIPVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10-Phenanthroline 5,6-Epoxide: Identity & Procurement


1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (CAS 65115-91-5), also referred to as 5,6-epoxy-5,6-dihydro-1,10-phenanthroline or 1,10-phenanthroline 5,6-oxide, is a heterocyclic epoxide derived from the 1,10-phenanthroline scaffold [1]. It has the molecular formula C₁₂H₈N₂O and a molecular weight of 196.20 g/mol . The compound features a strained oxirane ring fused across the 5,6-position of the phenanthroline core, rendering it a reactive electrophilic intermediate for ring-opening transformations with oxygen-, nitrogen-, sulfur-, and carbon-based nucleophiles [2]. It is commercially available from multiple vendors at purities of 98–99% (GC) and is typically stored at 2–8°C for long-term stability .

Why 5,6-Epoxy-1,10-phenanthroline Is Irreplaceable in Synthesis


The 5,6-epoxide moiety of 1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline is the singular chemical feature that distinguishes it from the parent 1,10-phenanthroline (CAS 66-71-7) and from related 5,6-substituted analogs such as 5,6-dimethyl-1,10-phenanthroline or 1,10-phenanthroline-5,6-dione [1]. While 1,10-phenanthroline itself lacks a reactive functional group at the 5,6-positions and requires harsh electrophilic substitution conditions for derivatization, the epoxide undergoes facile ring-opening with a wide range of nucleophiles under mild conditions, providing direct access to 5-substituted and 5,6-disubstituted phenanthroline ligands that are otherwise inaccessible or require multi-step syntheses [2]. Furthermore, the epoxide is the sole phenanthroline derivative for which preparative-scale enantioselective ring-opening and enzymatic resolution have been demonstrated, yielding chiral 5,6-dihydro-1,10-phenanthroline derivatives with enantiomeric excesses of up to 99% [3]. Substituting this compound with unfunctionalized 1,10-phenanthroline or pre-substituted analogs in a synthetic route that depends on epoxide ring-opening chemistry is structurally impossible and would require complete route redesign.

Quantitative Differentiation vs. Closest Analogs


Selective Antiproliferative Activity of Epoxide-Phenanthroline Silver(I) Complex

In a direct head-to-head comparison, the silver(I) complex [Ag(CF₃COO)(5,6-epoxy-1,10-phen)]₂ (Ag2), bearing the epoxide-functionalized 5,6-epoxy-5,6-dihydro-1,10-phenanthroline ligand, demonstrated significant antiproliferative activity against human breast cancer MDA-MB-231 cells, whereas the analogous complex [Ag(1,10-phen)₂]CF₃COO·H₂O (Ag1), using unfunctionalized 1,10-phenanthroline, did not show comparable antiproliferative effects [1]. The epoxide group was explicitly identified as the structural feature responsible for the additional anticancer activity [1]. Both complexes retained anti-Candida activity with minimal inhibitory concentrations (MICs) between 0.9 and 12.5 µM across four Candida species, indicating that the epoxide function adds anticancer selectivity without abolishing antifungal potency [1]. The dinuclear Ag2 complex also exhibited a short Ag···Ag contact of 2.963 Å in its crystal structure, a feature not present in the mononuclear Ag1 complex [1].

Silver(I) complexes Antimicrobial Anticancer Epoxide ligand effect

Higher In Vivo Tolerability of Epoxide-Phenanthroline Pt Complexes vs. Cisplatin

Platinum(II) and platinum(IV) complexes coordinated to 5,6-epoxy-5,6-dihydro-1,10-phenanthroline, designated PtII56OSS and PtIV56OSS respectively, were evaluated against cisplatin in a dose escalation study using BALB/c mice [1]. The maximum tolerated dose (MTD) for PtII56OSS was 140 mg/kg body weight (approximately 23-fold higher than cisplatin) and for PtIV56OSS was 200 mg/kg body weight (approximately 33-fold higher than cisplatin) [1]. In terms of normal cell toxicity, PtIV56OSS displayed an IC₅₀ >100 µM against mesenchymal cells (MCs), compared to 6.5 µM for PtII56OSS and 2.0 µM for cisplatin, indicating substantially reduced off-target cytotoxicity for the Pt(IV) derivative [1]. Both complexes exhibited dose-dependent growth inhibition against A549 (lung), A375 (melanoma), and MDA-MB-231 (breast) cancer cell lines [1]. Cellular uptake experiments in A549 cells showed that PtII56OSS exhibited a similar uptake rate to cisplatin and approximately 3-fold higher uptake than PtIV56OSS [1].

Platinum anticancer In vivo tolerability Maximum tolerated dose Selectivity

Enzymatic Resolution to Chiral Phenanthroline Derivatives

Racemic alkoxy alcohol derivatives prepared via Yb(OTf)₃-catalyzed ring-opening of 5,6-dihydro-1,10-phenanthroline-5,6-epoxide were subjected to lipase-mediated enantioselective transesterification, yielding enantiomerically enriched products with up to 99% enantiomeric excess (ee) [1]. Among the lipases screened, Burkholderia cepacia lipase (PSCI) was the most efficient, achieving E-values (enantiomeric ratios) of up to 200 [1]. In contrast, 1,10-phenanthroline itself lacks a reactive handle at the 5,6-positions and cannot directly enter an asymmetric functionalization pathway; pre-substituted analogs such as 5,6-dimethyl-1,10-phenanthroline are achiral at these positions and cannot be resolved by this methodology. The epoxide thus serves as the sole entry point for preparing optically active 5,6-dihydro-1,10-phenanthroline derivatives, a class of chiral N,N-bidentate ligands with potential in asymmetric metal catalysis [2].

Enantioselective synthesis Lipase resolution Chiral phenanthroline Asymmetric catalysis

Magnesium Perchlorate Outperforms Alumina in Epoxide Aminolysis

The ring-opening of 1,10-phenanthroline-5,6-epoxide with nitrogen nucleophiles was systematically compared using two distinct catalytic systems: magnesium perchlorate (Mg(ClO₄)₂) as a Lewis acid versus heterogeneous alumina [1]. Magnesium perchlorate was found to be the more effective catalyst, enabling ring-opening with a broader range of nitrogen nucleophiles and affording chiral aminoalcohol derivatives of 5,6-dihydro-1,10-phenanthroline in good yields [1]. This preparative advantage is specific to the epoxide substrate: neither 1,10-phenanthroline nor 1,10-phenanthroline-5,6-dione can undergo analogous nucleophilic ring-opening to generate aminoalcohol products, as they lack the requisite oxirane electrophile. The syn-stereoselective opening provides trans-5,6-disubstituted products with defined stereochemistry, establishing two new stereogenic centers in a single step [2].

Ring-opening catalysis Magnesium perchlorate Chiral aminoalcohols Lewis acid comparison

Scalable Synthesis of Phenanthroline Epoxide for Derivative Libraries

The synthesis of 5,6-epoxy-5,6-dihydro-1,10-phenanthroline from 1,10-phenanthroline via oxidation with sodium hypochlorite under phase-transfer conditions has been reported to proceed in approximately 97% yield [1]. This high-yielding route, combined with the commercial availability of the product at ≥98% purity from multiple suppliers (Sigma-Aldrich 578789, AKSci 1338AQ), makes the epoxide an economically viable entry point for synthesizing diverse 5-substituted and 5,6-disubstituted phenanthroline libraries . By comparison, synthesizing equivalent 5-substituted phenanthroline derivatives without the epoxide intermediate typically requires multi-step sequences involving halogenation, lithiation, or cross-coupling at the 5-position, each with attendant yield losses and purification challenges [2]. The epoxide route consolidates functional group installation into a single ring-opening step.

Epoxidation 1,10-Phenanthroline High-yield synthesis Scale-up

1,10-Phenanthroline 5,6-Epoxide: Application Scenarios


Synthesis of 5-Substituted Phenanthroline Ligand Libraries

The epoxide ring of 1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline undergoes nucleophilic ring-opening with amines, thiols, alcohols, and carbon nucleophiles, providing a one-step route to diverse 5-substituted phenanthroline ligands [1]. This chemistry has been exploited to prepare ligand libraries for Ru(II) photoluminescent complexes , oxidovanadium(IV) anti-Trypanosoma cruzi agents , and platinum(II) anticancer complexes . The commercial availability of the epoxide at 98–99% purity enables parallel library synthesis without the need for in-house epoxidation optimization, accelerating hit-to-lead timelines in metallodrug discovery programs.

Chiral Phenanthroline Ligands for Asymmetric Catalysis

The combination of Yb(OTf)₃-catalyzed alcoholysis of the epoxide followed by lipase-mediated enzymatic resolution yields chiral 5,6-dihydro-1,10-phenanthroline derivatives with up to 99% ee and E-values up to 200 [1]. These optically active N,N-bidentate ligands introduce stereogenic centers at the 5- and 6-positions of the phenanthroline backbone, a structural motif inaccessible from symmetrical 1,10-phenanthroline or its achiral 5,6-disubstituted derivatives. This application is directly relevant to groups pursuing enantioselective metal-catalyzed transformations such as palladium-catalyzed allylic substitution and zinc-catalyzed aldol reactions, where chiral phenanthroline ligands have demonstrated utility .

Epoxide-Functionalized Metal Complexes with Biological Selectivity

The epoxide functionality of the ligand directly influences the biological activity profile of its metal complexes. Silver(I) complexes bearing the epoxide-phenanthroline ligand exhibit selective antiproliferative activity against MDA-MB-231 breast cancer cells not observed in the corresponding unfunctionalized 1,10-phenanthroline silver(I) complex [1]. Platinum(IV) complexes with this ligand demonstrated a maximum tolerated dose 33-fold higher than cisplatin in BALB/c mice (200 mg/kg vs. ~6 mg/kg) and reduced toxicity toward normal mesenchymal cells (IC₅₀ >100 µM vs. 2.0 µM for cisplatin) . These findings support the procurement of this compound for metallodrug programs where ligand-driven selectivity toward cancer cells over normal cells is a key design criterion.

Anchoring Ligands for Dye-Sensitized Solar Cells

5,6-Epoxy-1,10-phenanthroline serves as a starting material for 5-hydroxy-6-aryl-1,10-phenanthroline ligands bearing carboxylic acid and sulfonic acid anchoring groups, which enable immobilization of ruthenium-based sensitizers on TiO₂ electrodes in dye-sensitized solar cells [1]. The epoxy-opening reaction with aromatic amines proceeds stoichiometrically in refluxing water/ethanol without added catalyst, providing an operationally simple and environmentally benign route to functionalized ligands with electron-withdrawing end-capping groups for tuning the electronic properties of the sensitizer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.